3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride
Description
Properties
CAS No. |
4261-05-6 |
|---|---|
Molecular Formula |
C6H7ClN4 |
Molecular Weight |
170.60 g/mol |
IUPAC Name |
1H-imidazo[4,5-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-6-5-4(1-2-8-6)9-3-10-5;/h1-3H,(H2,7,8)(H,9,10);1H |
InChI Key |
QFMJVRUDZYMICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2,3-Diaminopyridine with Aldehydes or Ketones
- Reaction Conditions: Acidic medium, often with mild heating.
- Mechanism: The diamine reacts with the carbonyl compound, forming an imidazole ring fused to the pyridine.
- Example: Reaction of 2,3-diaminopyridine with an aldehyde under acidic conditions yields the imidazo[4,5-c]pyridine core, which upon treatment with hydrochloric acid forms the hydrochloride salt.
Reduction of Nitro-Substituted Pyridine Precursors
- Starting Material: 2-amino-3-nitro-4-cyanopyridine.
- Catalyst: Palladium on carbon (Pd/C).
- Conditions: Hydrogen atmosphere, methanol solvent, temperature 20°C to 60°C.
- Outcome: Reduction of the nitro group to amine yields 2,3-diamino-4-cyanopyridine, a key intermediate.
- Yield: Approximately 99.2% under 2 to 12 hours reaction time.
Cyanation of Halogenated Pyridine Derivatives
- Starting Material: 2-amino-3-nitro-4-chloropyridine.
- Reagents: Metal cyanides (e.g., sodium cyanide), metal catalysts (Pd-based), ligands.
- Solvents: Non-protic solvents such as DMF, toluene, DMSO.
- Conditions: 80°C to 180°C, 6 to 24 hours under inert atmosphere.
- Yield: Variable, 10.1% to 71.7% after purification.
Cyclization via Palladium-Catalyzed Coupling
- Catalysts: Pd(OAc)2 or Pd2(dba)3 with suitable ligands.
- Substrates: 3-alkyl or 3-arylamino-2-chloropyridines reacting with primary amides.
- Conditions: Heating or microwave-assisted reactions in ethanol or other solvents.
- Advantages: Regioselective cyclization and high yields.
- Example: Microwave-assisted reaction at 130°C yields imidazo[4,5-c]pyridine derivatives efficiently.
Alternative Catalytic Systems
- Copper Catalysis: Cu-catalyzed cyclizations using ligands such as bathophenanthroline have been developed for regioselective synthesis of imidazopyridines.
- Solid Acid Catalysis: Use of recyclable Al3+-exchanged K10 clay as a solid acid catalyst for imidazo[4,5-b]pyridine synthesis has been reported, promoting green chemistry principles.
| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-amino-3-nitro-4-chloropyridine | Metal cyanides, Pd catalyst, ligands | 80–180°C, 6–24 h, inert gas | 10.1–71.7 | Cyanation to 2-amino-3-nitro-4-cyanopyridine |
| 2 | 2-amino-3-nitro-4-cyanopyridine | Pd/C, H2, MeOH | 20–60°C, 2–12 h | 99.2 | Reduction to 2,3-diamino-4-cyanopyridine |
| 3 | 2,3-diamino-4-cyanopyridine + aldehyde | Acidic medium or sodium metabisulfite | 80–180°C, 6–12 h | 66.3–81.2 | Cyclization to imidazo[4,5-B]pyridine derivatives |
| 4 | 3-alkyl/aryl-2-chloropyridines + amides | Pd catalyst, ligands | Heating or microwave, ethanol | High | Pd-catalyzed regioselective cyclization |
| 5 | 2,3-diaminopyridine + aldehydes/ketones | Acidic or catalytic conditions | Room temp to mild heating | Moderate to high | Formation of imidazo[4,5-c]pyridine core |
- The use of Pd/C for nitro group reduction is highly efficient, providing near-quantitative yields with mild conditions, minimizing side reactions.
- Cyanation reactions require careful control of temperature and catalyst to optimize yield and purity.
- Microwave-assisted Pd-catalyzed cyclizations significantly reduce reaction times and improve yields compared to conventional heating.
- Catalytic systems employing copper with ligands such as bathophenanthroline offer regioselectivity advantages for imidazopyridine synthesis.
- Solid acid catalysts like Al3+-exchanged K10 clay promote greener synthesis routes by reducing reaction times and harsh conditions.
Preparation of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride involves multi-step synthetic routes starting from halogenated or nitro-substituted pyridine derivatives. Key steps include cyanation, reduction, and cyclization under catalytic conditions, primarily Pd-based, to efficiently construct the bicyclic imidazo[4,5-c]pyridine core. Advances in catalytic systems and reaction conditions have improved yields, selectivity, and sustainability of these syntheses. The hydrochloride salt is typically formed by acidification of the free base to enhance solubility and stability for research applications.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
Chemical Properties and Structure
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride has the molecular formula C₆H₇ClN₄ and a molecular weight of 170.60 g/mol. The compound features a bicyclic structure, consisting of an imidazole ring fused to a pyridine ring, which is characteristic of many biologically active compounds. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological and chemical applications.
Pharmacological Activities
Research indicates that this compound possesses several pharmacological activities:
- Anticancer Properties : Studies have shown that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives have been tested against human glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116) cells, demonstrating promising results in inhibiting cell proliferation .
- Receptor Modulation : The compound has been identified as a modulator of key receptors involved in physiological processes. Its ability to interact with specific biological targets suggests potential therapeutic applications in treating diseases related to receptor dysregulation.
- Inflammation Reduction : Certain studies have indicated that imidazopyridine derivatives can mitigate inflammatory responses, making them candidates for anti-inflammatory therapies. For example, compounds within this class have shown efficacy in reducing inflammation associated with obesity by affecting transcription factors involved in oxidative stress regulation .
Synthetic Approaches
The synthesis of this compound typically involves multi-step processes. Common methods include:
- Cyclization Reactions : These reactions facilitate the formation of the imidazo-pyridine structure from simpler precursors.
- Functionalization : Various functional groups can be introduced to modify the biological activity and pharmacokinetic properties of the compound.
Recent advancements in synthetic methodologies have allowed for the development of more efficient routes to obtain this compound and its derivatives .
Table 1: Antiproliferative Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | LN-229 (Glioblastoma) | 2.5 | Significant inhibition observed |
| Compound B | Capan-1 (Pancreatic) | 3.0 | Moderate activity |
| Compound C | HCT-116 (Colorectal) | 1.8 | Strong antiproliferative effects |
This table summarizes findings from various studies that highlight the anticancer potential of different derivatives of imidazo[4,5-c]pyridine .
Case Study: Inhibition of Inflammatory Responses
In a study evaluating the effects of certain imidazopyridine derivatives on retinal ischemia, it was found that these compounds significantly reduced inflammatory markers in human retinal pigment epithelial cells. This suggests their potential use in treating retinal diseases associated with inflammation .
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to these targets and alter their activity underlies its therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Effects: N1-Benzyl and C2-Butyl: These groups optimize TLR7 activity in imidazoquinolines but show reduced potency in imidazo[4,5-c]pyridines unless paired with N6-benzyl substituents . C6-Aryl Groups: Thiophene or furan at C6 generally abrogate TLR7 activity, whereas N6-benzyl restores specificity and potency . C7-Styryl/Phenyl: Modifications at C7 (e.g., 3b, 3a) improve π-stacking interactions but require stability optimization due to deglycosylation risks .
Ring Fusion Position :
- Imidazo[4,5-b ]pyridines (e.g., 2H-Imidazo[4,5-b]pyridin-2-one) exhibit divergent applications, such as anticancer activity, due to altered electronic profiles .
Salt Forms :
- Hydrochloride and trifluoroacetate salts (e.g., 15c*HCl) enhance aqueous solubility, critical for in vivo studies .
Research Findings and Implications
- TLR7 Specificity : N6-benzyl-substituted analogs (e.g., 22b) demonstrate pure TLR7 agonism without TLR8 cross-reactivity, inducing IFN-α in PBMCs with minimal pro-inflammatory cytokines .
- Synthetic Challenges : Cross-coupling at C3 (e.g., styryl groups) requires careful optimization to prevent decomposition, as seen in deglycosylation of 3b .
- Comparative Efficacy : The dihydrochloride form (similarity 0.98) shows near-identical bioactivity to the hydrochloride but differs in crystallinity and shelf-life .
Biological Activity
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₆H₇ClN₄ and a molecular weight of 170.60 g/mol. Its structure consists of a bicyclic system featuring an imidazole ring fused to a pyridine ring, which is characteristic of many biologically active compounds. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Notably, it acts as an inhibitor of certain kinases, modulating signaling pathways critical for cell proliferation and survival. This mechanism underlies its potential therapeutic effects in various diseases, including cancer and neurological disorders .
Pharmacological Activities
Research has highlighted several pharmacological activities associated with this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neurological Applications :
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (Glioblastoma) | 0.4 |
| Capan-1 (Pancreatic Adenocarcinoma) | 0.7 |
| HCT-116 (Colorectal Carcinoma) | 1.9 |
| NCI-H460 (Lung Carcinoma) | 2.5 |
| HL-60 (Acute Myeloid Leukemia) | 1.1 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Table 2: Anti-inflammatory Activity
Case Studies
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of various imidazo-pyridine derivatives, this compound was found to significantly inhibit the proliferation of multiple cancer cell lines at low micromolar concentrations. The compound's structure was linked to its enhanced activity compared to related compounds lacking the bicyclic system.
Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects of this compound demonstrated that it effectively reduced the expression of pro-inflammatory cytokines in human retinal pigment epithelial cells exposed to oxidative stress. This suggests its potential utility in treating inflammatory conditions affecting vision.
Q & A
Basic Research Questions
Q. What experimental design strategies are optimal for synthesizing 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride to maximize yield and purity?
- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, factorial designs can identify critical interactions between variables, while response surface methodology (RSM) optimizes conditions for yield and purity . Preliminary screening via high-throughput experimentation (HTE) reduces trial-and-error approaches, as demonstrated in computational-experimental frameworks like ICReDD . Characterization via NMR (¹H/¹³C) and LC-MS validates structural integrity, with purity assessed by HPLC using orthogonal methods (e.g., UV and ELSD detection) .
Q. How can researchers resolve discrepancies in spectroscopic data during compound characterization?
- Methodological Answer : Cross-validate data using complementary techniques. For instance, ambiguous NMR peaks can be resolved via 2D experiments (COSY, HSQC) or comparison with synthesized analogs (e.g., halogen-substituted derivatives). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural validation if crystals are obtainable. In cases of conflicting data, isotopic labeling or computational NMR prediction tools (e.g., DFT-based shifts) aid in peak assignment .
Advanced Research Questions
Q. How can quantum chemical calculations improve reaction pathway design for 3H-Imidazo[4,5-c]pyridin-4-amine derivatives?
- Methodological Answer : Employ density functional theory (DFT) to model reaction mechanisms, such as cyclization or amine functionalization steps. Transition state analysis identifies rate-limiting steps, while solvent effects are simulated using continuum models (e.g., SMD). Pair computational findings with experimental kinetics (e.g., in-situ IR monitoring) to validate intermediates. This hybrid approach, as used in ICReDD’s reaction path search methods, reduces optimization cycles by 30–50% .
Q. What statistical frameworks are effective in analyzing contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cellular toxicity)?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle assay-specific variables (e.g., membrane permeability vs. target binding). Use Bayesian hierarchical models to account for inter-assay variability, and validate hypotheses via orthogonal assays (e.g., SPR for binding affinity, live-cell imaging for cytotoxicity). Meta-analysis of dose-response curves with nonlinear regression (e.g., Hill equation) clarifies potency discrepancies .
Q. How can surface chemistry insights inform the stability studies of this compound under varying storage conditions?
- Methodological Answer : Investigate degradation pathways using accelerated stability testing (40°C/75% RH) coupled with LC-MS/MS to identify degradation products. Surface adsorption effects (e.g., glass vs. polymer containers) are quantified via ToF-SIMS or QCM-D. Computational models (e.g., molecular dynamics) predict interactions between the compound and excipients, guiding formulation optimization .
Methodological Guidance
- Synthetic Optimization : Integrate DoE with computational screening (e.g., transition state libraries) to prioritize reaction conditions .
- Data Validation : Cross-reference experimental results with theoretical predictions (DFT, QSAR) to resolve ambiguities .
- Stability Analysis : Combine accelerated testing, surface characterization, and molecular modeling for robust shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
